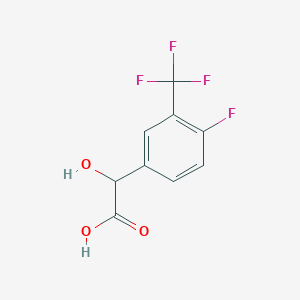
2-Phenylmandelic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylmandelic Acid, also known as alpha-hydroxyphenylacetic acid, is an aromatic alpha hydroxy acid with the molecular formula C8H8O3. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylmandelic Acid can be synthesized through several methods. One common method involves the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . Another method includes the base hydrolysis of phenylchloroacetic acid or dibromacetophenone . Additionally, it can be produced by heating phenylglyoxal with alkalis .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable biocatalytic methods. For instance, it can be produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations . These methods are environmentally friendly and offer high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylmandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like halogens or alkyl halides.
Major Products Formed:
Oxidation: Oxidation of this compound can yield phenylglyoxylic acid.
Reduction: Reduction typically produces phenylacetic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Applications De Recherche Scientifique
2-Phenylmandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.
Medicine: It is utilized in the production of antibiotics, such as cephalosporins and semi-synthetic penicillins.
Industry: The compound is used in the manufacture of pharmaceuticals and other high-value chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Mandelic Acid: Similar in structure but differs in its specific applications and properties.
Phenylacetic Acid: Shares a similar aromatic structure but lacks the hydroxyl group present in 2-Phenylmandelic Acid.
Vanillylmandelic Acid: Another related compound with distinct biochemical roles.
Uniqueness: this compound is unique due to its specific hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its applications in green chemistry and sustainable production methods further highlight its importance in modern scientific research.
Propriétés
Formule moléculaire |
C14H12O3 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
Clé InChI |
WALKRVAOWHAQMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)






![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)



![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)


